5-Ethynyl-1,2,3-trifluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Ethynyl-1,2,3-trifluorobenzene

is a fluorinated building block with the molecular formula C8H3F3 . It has a molecular weight of 156.11 g/mol . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . or greater .

This compound may be used in the synthesis of electronic devices . .

Synthesis of Electronic Devices

5-Ethynyl-1,2,3-trifluorobenzene has been mentioned in the context of the synthesis of electronic devices . .

Photophysical Studies

There is a study that involves the synthesis and structural, electrochemical, and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene

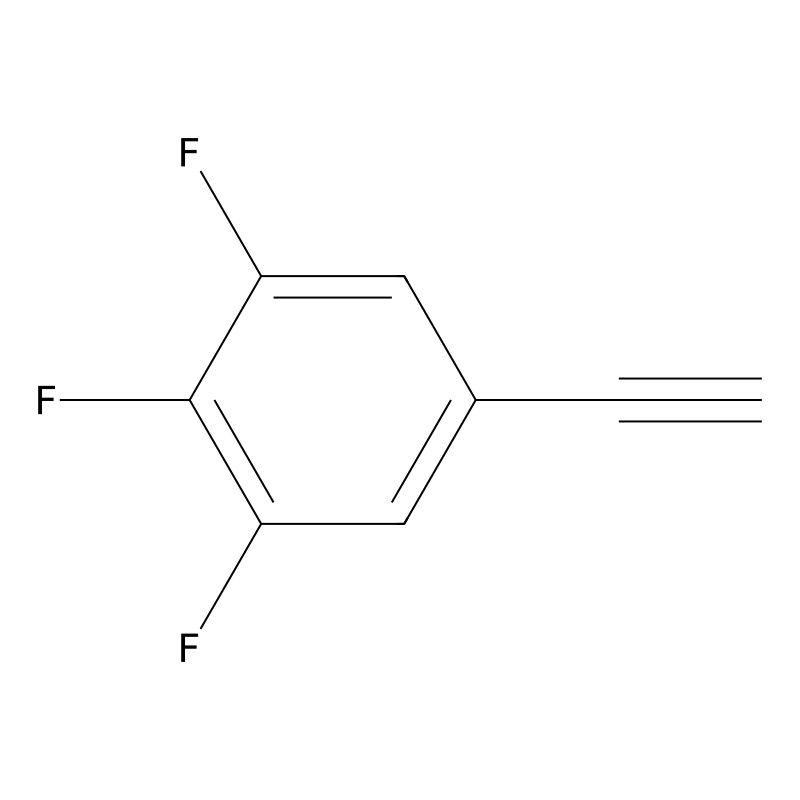

5-Ethynyl-1,2,3-trifluorobenzene is an organic compound with the molecular formula C₈H₃F₃ and a CAS number of 158816-55-8. This compound features a benzene ring substituted with an ethynyl group at the fifth position and three fluorine atoms at the first, second, and third positions. The presence of fluorine atoms significantly influences the compound's electronic properties, making it a subject of interest in various chemical and biological studies. Its structure can be represented as follows:

textF | F - C - C ≡ C - C | | F H

As there's no known biological function for 5-ethynyl-1,2,3-trifluorobenzene, a mechanism of action is not applicable at this point.

- Fluorinated Compound: Aryl fluorides can be irritating to the skin and eyes. Similar precautions should be taken when handling this compound.

- Ethynyl Group: Ethynyl groups are weakly acidic and can react with bases. Standard laboratory practices for handling acidic compounds should be followed.

- Catalytic Hydrogenation: This reaction can convert the ethynyl group into an ethyl group under appropriate conditions.

- Chan-Lam Coupling Reaction: This coupling reaction allows for the formation of biaryl compounds, which are significant in materials science and pharmaceuticals.

- Electrophilic Substitution: The electron-withdrawing nature of the trifluoromethyl groups enhances the reactivity of the benzene ring towards electrophiles, facilitating various substitution reactions .

Several synthesis methods for 5-Ethynyl-1,2,3-trifluorobenzene have been reported:

- From Trimethylsilyl Derivatives: A common method involves the use of trimethylsilyl trifluorophenylethynylsilane as a precursor. The reaction typically proceeds via deprotection and subsequent purification steps using ether extraction and brine washing .

- Direct Fluorination: Another approach includes direct fluorination of ethynylbenzene derivatives under controlled conditions to introduce trifluoro substituents .

5-Ethynyl-1,2,3-trifluorobenzene has potential applications in:

- Material Science: Its unique electronic properties make it suitable for developing advanced materials such as organic semiconductors.

- Pharmaceutical Chemistry: The compound may serve as a building block for synthesizing biologically active molecules due to its structural characteristics.

- Chemical Research: It is used in various

Interaction studies involving 5-Ethynyl-1,2,3-trifluorobenzene primarily focus on its reactivity with various electrophiles and nucleophiles. Its trifluoromethyl groups significantly affect its interaction profile by enhancing electrophilicity. Additionally, studies may explore its interactions with biological macromolecules to assess potential pharmacological activities.

Several compounds share structural features with 5-Ethynyl-1,2,3-trifluorobenzene. A comparison highlights its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Ethenyl-1,2,3-trifluorobenzene | C₈H₅F₃ | Contains a double bond instead of a triple bond |

| 1-Trifluoromethyl-4-ethynylbenzene | C₉H₇F₃ | Ethynyl group at para position; different reactivity |

| 4-Trifluoromethylphenylacetylene | C₉H₇F₃ | Similar ethynyl functionality; different substitution pattern |

5-Ethynyl-1,2,3-trifluorobenzene is distinguished by its specific substitution pattern on the benzene ring and the presence of three fluorine atoms in adjacent positions. This arrangement alters its reactivity and potential applications compared to similar compounds.

XLogP3

GHS Hazard Statements

H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant